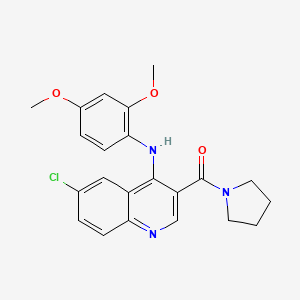
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, the research on similar thiazole derivatives can offer insights into its potential properties and applications.
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods, including cyclization reactions and the reaction of different synthon compounds with active methylene compounds. For instance, the synthesis of ibuprofen-thiadiazole hybrid compounds involves cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . Similarly, the synthesis of 1,3,4-thiadiazoles derivatives can be achieved by reacting 2,4-dichloro-benzaldehyde and thiosemicarbazide . These methods could potentially be adapted for the synthesis of "4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride".
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecule. The molecular electrostatic potential map and frontier molecular orbitals (HOMO and LUMO) analysis can also be performed to predict the electronic properties of the compound .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including reactions with active methylene compounds to form a number of heterocycles . The addition of nitrogenated nucleophiles to thiadiazole derivatives has been studied, and equilibrium constants for these reactions have been measured . These reactions can lead to the formation of new compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be studied through experimental techniques and theoretical calculations. For example, the vibrational analysis of FT-IR and FT-Raman spectra can provide insights into the bonding characteristics within the molecule . The crystal structure analysis can reveal the presence of intermolecular hydrogen bonds and other stabilizing interactions such as C-H...π and π...π stacking . The antitumor activity of certain thiazole derivatives has also been evaluated, indicating potential applications in drug discovery .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
One significant application of compounds like 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride is in the synthesis of heterocyclic compounds. Shibuya (1984) discussed the reaction of similar compounds to produce various heterocycles, including pyrimidine and thiazole derivatives, which are crucial in medicinal chemistry (Shibuya, 1984).
Corrosion Inhibition
Another application area is in corrosion inhibition. Kaya et al. (2016) conducted a study on thiazole derivatives, demonstrating their effectiveness in protecting metal surfaces from corrosion. This has implications for extending the lifespan of metals in industrial applications (Kaya et al., 2016).
Antimicrobial Applications
Thiazole derivatives are also investigated for their antimicrobial properties. Sah et al. (2014) synthesized formazans from a base of thiadiazole and evaluated their effectiveness against pathogenic bacterial and fungal strains (Sah et al., 2014).
Fluorescence Properties
The fluorescence properties of thiazole derivatives are a topic of interest, as discussed by Kammel et al. (2016). These properties are valuable in developing materials for optical and electronic applications (Kammel et al., 2016).
Antifungal and Plant-Growth Regulatory Activities
Compounds containing thiazol-2-amine derivatives, akin to 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine, have been synthesized and studied for their antifungal and plant-growth regulatory activities. Liu et al. (2011) synthesized such derivatives and evaluated their biological activities (Jian‐Bing Liu et al., 2011).
Antiviral Activity
Thiadiazole sulfonamides, similar in structure to the compound , have been synthesized and tested for antiviral activity. Chen et al. (2010) reported certain anti-tobacco mosaic virus activities in these compounds (Chen et al., 2010).
Structural and Theoretical Studies
Extensive structural and theoretical studies are conducted on related compounds. Kerru et al. (2019) analyzed the structure of a similar thiadiazole compound, comparing observed data with theoretical calculations (Kerru et al., 2019).
Organic Chemistry and Drug Development
Compounds with a difluoromethyl group, such as the one , are of growing interest in organic chemistry and drug development. Zafrani et al. (2017) studied the properties of the difluoromethyl group, noting its role as a bioisostere in drug design (Zafrani et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2S.ClH/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6;/h2-4H,1H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWJKCRVEZRHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-4-{[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2530626.png)
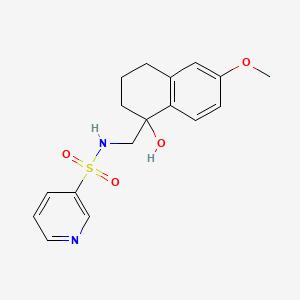
![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)
![8-(2-Furylmethyl)-1,6,7-trimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2530630.png)
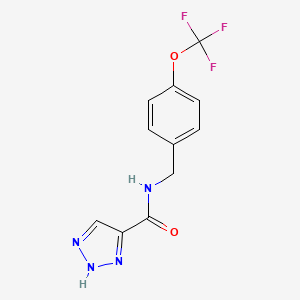

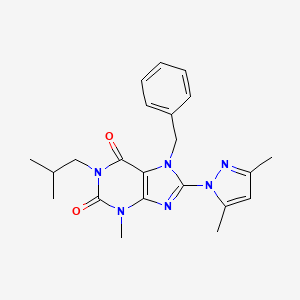
![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)
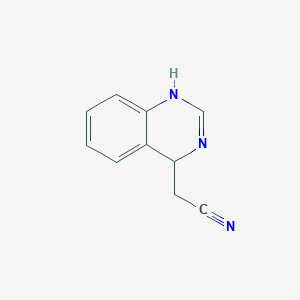
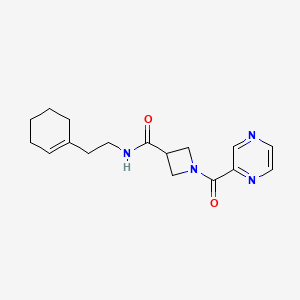

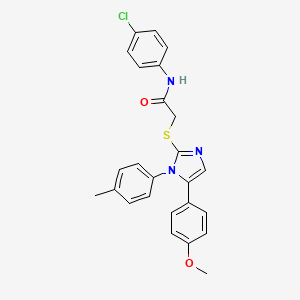
![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)
